Chloride ionophore II
CAS No.: 145889-57-2
Cat. No.: VC21209637
Molecular Formula: C28H40F6Hg2O6
Molecular Weight: 987.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145889-57-2 |
|---|---|
| Molecular Formula | C28H40F6Hg2O6 |
| Molecular Weight | 987.8 g/mol |
| IUPAC Name | [3,4-dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury |
| Standard InChI | InChI=1S/C24H40O2.2C2HF3O2.2Hg/c1-5-7-9-11-13-15-19-25-23-17-18-24(22(4)21(23)3)26-20-16-14-12-10-8-6-2;2*3-2(4,5)1(6)7;;/h5-16,19-20H2,1-4H3;2*(H,6,7);;/q;;;2*+1/p-2 |
| Standard InChI Key | UMYVIFNPTFWRLT-UHFFFAOYSA-L |
| SMILES | CCCCCCCCOC1=C(C(=C(C(=C1C)C)OCCCCCCCC)[Hg]OC(=O)C(F)(F)F)[Hg]OC(=O)C(F)(F)F |
| Canonical SMILES | CCCCCCCCOC1=C(C(=C(C(=C1C)C)OCCCCCCCC)[Hg+])[Hg+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] |
Introduction
Chemical Structure and Properties
Chloride ionophore II, identified by CAS number 145889-57-2, is chemically known as [3,4-dimethyl-2,5-dioctoxy-6-[(2,2,2-trifluoroacetyl)oxymercurio]phenyl]-(2,2,2-trifluoroacetyl)oxymercury. This organomercury compound has a molecular formula of C28H40F6Hg2O6 and a molecular weight of 987.78 g/mol .
The compound exists as a powder with a melting point of 177-179°C . Its structure features a central phenyl ring with methyl groups at positions 4 and 5, octyloxy chains at positions 2 and 5, and mercury trifluoroacetate groups at positions 1 and 6. This unique structure contributes to its ability to selectively bind and transport chloride ions across membranes.
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H40F6Hg2O6 |
| Molecular Weight | 987.78 g/mol |
| Physical State | Powder |
| Melting Point | 177-179°C |
| Solubility | Soluble in organic solvents |
| Selectivity | High for chloride ions |
The compound's structural complexity enables it to form stable complexes with chloride ions, making it particularly valuable in analytical applications where selective detection of chloride is required .
Synthesis and Preparation Methods
The synthesis of chloride ionophore II involves the reaction of 4,5-dimethyl-3,6-dioctyloxy-o-phenylene with mercury trifluoroacetate. This reaction is typically carried out in organic solvents under controlled temperature and pressure conditions to ensure the formation of the desired product.
Laboratory Synthesis
For laboratory-scale synthesis, the reaction is conducted in an appropriate organic solvent with careful control of reaction parameters. The process requires:
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Preparation of starting materials, including 4,5-dimethyl-3,6-dioctyloxy-o-phenylene
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Reaction with mercury trifluoroacetate under precise conditions
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Purification through recrystallization or chromatography techniques
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Verification of product purity through analytical methods
Industrial Production
Industrial production follows similar synthetic routes but on a larger scale, involving:
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High-purity reagents to maintain product quality
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Advanced equipment for controlled reaction conditions
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Scaled-up purification processes
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Rigorous quality control measures
The synthesis requires careful handling due to the presence of mercury compounds, which necessitates appropriate safety measures throughout the production process.
Mechanism of Action
Chloride ionophore II operates through a selective binding and transport mechanism that facilitates the movement of chloride ions across hydrophobic membranes, such as cell membranes or synthetic polymer membranes used in electrodes.
Binding Mechanism
The compound functions by forming strong complexes with chloride ions. Its structure includes a hydrophilic center that interacts with the chloride ion and a hydrophobic portion that integrates into lipid bilayers or polymer membranes . This dual nature allows the ionophore to:
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Selectively recognize and bind chloride ions in solution
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Shield the charged ion within its structure
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Facilitate movement through hydrophobic environments
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Release the ion on the opposite side of the membrane
The selectivity coefficient for chloride ions is significantly higher compared to other common anions, though some interference can occur at high concentrations of competing ions such as sulfate .
Transport Properties
Experimental studies have demonstrated that chloride ionophore II exhibits a Nernstian response to chloride concentration changes, with a slope approaching the theoretical value of 59.2 mV/decade at concentrations above 3 mM chloride . Below this concentration, the response slope decreases to approximately 19.1 mV/decade, which may reflect:
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Reduced formation of ionophore-chloride complexes at lower concentrations
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Potential interference from other ions in solution
Interestingly, research has also shown that membranes containing this ionophore exhibit some sensitivity to pH changes, indicating possible interactions with hydrogen ions in addition to its primary chloride binding function .
Applications in Research and Analysis
The unique properties of chloride ionophore II have led to its application in diverse fields of scientific research.
Ion-Selective Electrodes
One of the primary applications of chloride ionophore II is in the development of ion-selective electrodes (ISEs) for the detection and quantification of chloride ions in various samples. These electrodes are crucial in:
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Clinical diagnostics for measuring chloride in biological fluids
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Environmental monitoring of chloride levels in water and soil
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Industrial process control where chloride concentration is critical
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Research applications requiring precise measurement of chloride ion activity
In ion-selective electrodes, the ionophore is typically incorporated into a polyvinyl chloride (PVC) membrane along with plasticizers like 2-nitrophenyloctylether and other additives to enhance performance. These electrodes can achieve detection limits in the nanomolar range with appropriate optimization .
Biological Research
In biological research, chloride ionophore II serves as a valuable tool for studying:
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Ion transport mechanisms across cell membranes
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Cell volume regulation processes
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Membrane permeability and barrier function
The ability of this compound to alter intracellular chloride concentrations makes it particularly useful for investigating physiological processes where chloride gradients play important roles, such as fluid secretion and neuronal excitability.
Anticancer Research
Recent studies have explored the potential of chloride ionophore II as an anticancer agent. Research has demonstrated that manipulation of ion homeostasis in cancer cells can trigger apoptosis (programmed cell death). The compound's ability to disrupt ionic balance has shown promise in:
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Inducing apoptosis in cancer cells by altering intracellular ion concentrations
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Targeting cancer stem-like cells that are often resistant to conventional therapies
This emerging application highlights the potential therapeutic value of ionophores beyond their analytical uses, opening new avenues for cancer research.
Comparative Analysis with Other Chloride Ionophores
Several chloride ionophores have been developed, each with distinct properties and applications. Chloride ionophore II can be compared with other similar compounds to understand its unique advantages and limitations.
Comparative Performance
The table below summarizes key characteristics of common chloride ionophores:
| Ionophore | Selectivity for Cl- | Primary Applications | Detection Limit | Key Features |
|---|---|---|---|---|
| Chloride ionophore II | High | Clinical diagnostics, research | Nanomolar range | Mercury-based, high selectivity |
| Chloride ionophore I | Moderate | Basic research | Micromolar range | Simpler structure |
| Chloride ionophore IV | Very high | Advanced analytical applications | Nanomolar range | Based on thioureido-xanthene structure |
| Macrocyclic ionophores | Variable | Specialized applications | Nanomolar to picomolar | Complex synthesis, highly selective |
Chloride ionophore II stands out due to its combination of high selectivity, relatively straightforward incorporation into membranes, and established history of use in analytical applications.
Structural Comparison
The structural differences between these ionophores directly influence their binding properties:
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Chloride ionophore II contains mercury atoms that strongly coordinate with chloride ions
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Chloride ionophore IV utilizes thioureido groups for hydrogen bonding with chloride
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Macrocyclic ionophores rely on size-fitting recognition and multiple interaction points
These structural variations result in different selectivity patterns, response times, and stability characteristics in analytical applications.
Research Findings and Experimental Studies
Numerous studies have investigated the properties and applications of chloride ionophore II, yielding valuable insights into its behavior and potential uses.
Electrochemical Studies
Research on chloride-selective electrodes based on this ionophore has demonstrated:
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Nernstian response (approximately 59.2 mV/decade) at chloride concentrations above 3 mM
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Reduced slope (approximately 19.1 mV/decade) at lower concentrations
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Potential interference from sulfate ions, particularly at low chloride concentrations
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pH sensitivity that must be considered in analytical applications
These findings highlight both the capabilities and limitations of the ionophore in analytical contexts.
Biological Research Findings
Studies exploring the biological effects of chloride ionophore II have shown:
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Efficient transport of chloride ions across cell membranes
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Ability to alter intracellular chloride concentrations, impacting critical cellular functions
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Potential to induce apoptosis in cancer cells by disrupting ionic homeostasis
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Role in understanding barrier repair mechanisms in epidermal keratinocytes
One notable study investigated its effect on cancer stem-like cells, revealing potential to induce cell death through disruption of ion balance mechanisms that are essential for cancer cell survival.
Recent Advances
Recent research has expanded the application of chloride ionophore II in:
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Direct detection of chloride release and uptake reactions in membrane proteins
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Development of highly selective microelectrodes for intracellular measurements
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Innovative electrode designs with enhanced sensitivity and stability
A significant study reported in 2024 successfully used chloride ionophore II to detect the chloride release and uptake reactions of a light-driven chloride transporter called halorhodopsin, demonstrating its value in advanced biophysical research .
Future Perspectives and Research Directions
The ongoing research on chloride ionophore II points to several promising directions for future development.
Analytical Innovations
Future research in analytical applications may focus on:
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Development of more sensitive and stable electrode designs
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Miniaturization for microanalytical applications
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Integration into portable and point-of-care testing devices
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Combination with advanced signal processing for improved performance
Alternative Designs
Given safety concerns related to mercury content, research on alternative chloride ionophores with similar or improved properties but reduced toxicity represents a significant area for future work. This might include:
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Development of mercury-free analogs
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Exploration of novel binding motifs for chloride recognition
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Computational design of improved ionophores
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Investigation of biodegradable or biocompatible alternatives for in vivo applications
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